2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide
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Description
Scientific Research Applications
Theoretical Investigation and Antimalarial Activity
A theoretical investigation into the reactivity of N-(phenylsulfonyl)acetamide derivatives, including compounds similar to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide, has shown potential antimalarial activity. These compounds were analyzed for their in vitro antimalarial properties, demonstrating IC50 values of <30µM, indicating strong antimalarial potential. The study emphasizes the importance of the sulfonamide group and its derivatives in developing new antimalarial agents. The theoretical calculations and molecular docking studies further support the efficacy of these compounds against malaria, highlighting their potential in drug development for COVID-19 and other diseases (Fahim & Ismael, 2021).
Antifungal and Antitumor Activities
Research has also been conducted on the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds for their antifungal activity against pathogens such as Tricophyton rubrum and Epidermophyton floccosum. Some of these compounds showed appreciable antifungal activity in primary screenings, suggesting their potential as antifungal agents (Gupta & Wagh, 2006). Additionally, derivatives of 2-(4-aminophenyl)benzothiazole, structurally related to the target compound, have been explored for their antitumor activity. These compounds were evaluated in vitro against human tumor cell lines, indicating considerable anticancer activity, thus demonstrating the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Cytotoxic Activity
The cytotoxic activity of novel sulfonamide derivatives, including those with structures akin to this compound, has been studied. Compounds synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides were tested against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Among these, certain derivatives displayed potent cytotoxic activity, highlighting the potential of these compounds in developing cancer therapeutics (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Synthesis and Antimicrobial Activities
Another study focused on the synthesis of new 1,4-benzothiazine derivatives, demonstrating their efficacy in antimicrobial activities. These compounds, including 2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives, were evaluated against various bacterial strains, showing promising results. The research indicates the potential of benzothiazine derivatives in combating microbial infections, further emphasizing the versatility of these compounds in medical research (Dabholkar & Gavande, 2016).
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c17-25(22,23)11-7-5-10(6-8-11)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,18,20)(H,19,21)(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNQRSVWLPPAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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